![molecular formula C21H29FO2 B121676 6-Fluoroprogesterone CAS No. 158091-62-4](/img/structure/B121676.png)
6-Fluoroprogesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroprogesterone is a synthetic steroid hormone that is structurally similar to naturally occurring progesterone. It was first synthesized in the 1950s and has since been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 6-Fluoroprogesterone is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of apoptotic pathways, and the modulation of hormone receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and modulate hormone receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Fluoroprogesterone in lab experiments is its unique properties and potential therapeutic benefits. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Fluoroprogesterone. Some possible areas of research include further studies on its anti-inflammatory and anti-tumor effects, the development of new synthetic analogs with improved properties, and the investigation of its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
The synthesis of 6-Fluoroprogesterone involves the introduction of a fluorine atom at the 6th position of the progesterone molecule. This can be achieved through various chemical reactions, including fluorination and reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-Fluoroprogesterone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various in vitro and in vivo models.
Eigenschaften
CAS-Nummer |
158091-62-4 |
---|---|
Molekularformel |
C21H29FO2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-(18F)fluoranyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1/i22-1 |
InChI-Schlüssel |
UZROOFLUFHWOJQ-WAUWVLFQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)[18F])C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Synonyme |
6-fluoroprogesterone 6alpha-(18F)fluoroprogesterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.